二辛基丙二酸酯

描述

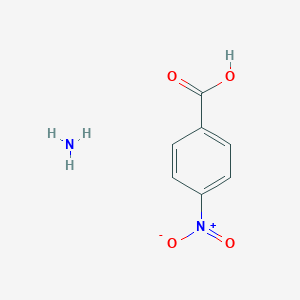

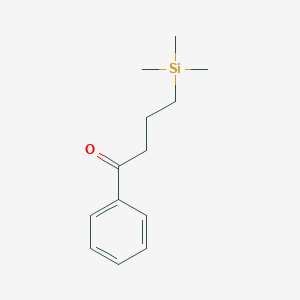

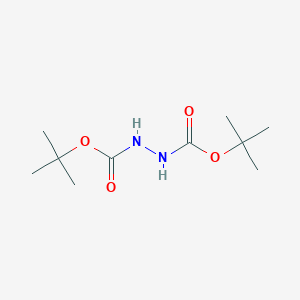

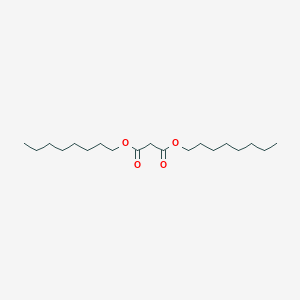

Dioctyl malonate, also known as 1,3-DIOCTYL PROPANEDIOATE, is a chemical compound with the molecular formula C19H36O4 . It has an average mass of 328.487 Da and a monoisotopic mass of 328.261353 Da .

Molecular Structure Analysis

Dioctyl malonate has a complex structure with a total of 58 bonds, including 22 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

Dioctyl malonate has a density of 0.9±0.1 g/cm3, a boiling point of 363.4±10.0 °C at 760 mmHg, and a flash point of 162.9±17.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 18 freely rotating bonds .科学研究应用

Cardioprotection in Ischemia/Reperfusion Injury

Dioctyl malonate may have potential applications in cardioprotection. Malonate, a related compound, has been shown to reduce ischemia/reperfusion injury by inhibiting succinate dehydrogenase, which could prevent post-myocardial infarction heart failure .

Malonate Metabolism and Symbiotic Nitrogen Fixation

In the field of biochemistry, malonate plays a role in symbiotic nitrogen metabolism. Dioctyl malonate could be used to study the metabolic pathways and regulation of gene expression related to malonate metabolism in symbiotic relationships, such as those between Rhizobium and leguminous plants .

Industrial Production of Antibiotics

The genes involved in malonate metabolism have been utilized to create industrial strains of Streptomyces for antibiotic production. Dioctyl malonate could serve as a precursor or an intermediate in the synthesis of antibiotic compounds .

Material Science Applications

Dioctyl malonate’s properties may be relevant in material science, particularly in the development of new materials with specific thermal and chemical resistance characteristics. Its molecular structure and weight suggest potential utility in polymer synthesis .

Environmental Studies

In environmental research, dioctyl malonate could be investigated for its effects on ecosystems, particularly in relation to phthalate esters, which are known environmental contaminants. Understanding its behavior and breakdown could inform remediation strategies .

Agricultural Research

Dioctyl malonate might be explored in agricultural research, particularly in the study of malonate biosynthesis in plants like soybeans. This could lead to insights into plant metabolism and growth, potentially impacting crop yields and agricultural practices .

Biochemical Research

In biochemical studies, dioctyl malonate could be used to investigate the role of malonate in various biological systems, including its potential involvement in brain development and its function as a competitive inhibitor of succinate dehydrogenase .

Pharmacological Applications

While specific studies on dioctyl malonate in pharmacology are not readily available, related malonate compounds have been used in the synthesis of medicinally useful compounds. Dioctyl malonate could be researched for similar applications, potentially leading to the development of new pharmaceuticals .

作用机制

Target of Action

Dioctyl malonate is a chemical compound with the formula C19H36O4

Mode of Action

It’s worth noting that a similar compound, docusate or dioctyl sulfosuccinate, acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . .

Biochemical Pathways

SLG-4 can transform DOP to phthalic acid (PA) via a de-esterification pathway, and then metabolize PA to protocatechuate acid, which is eventually converted to the tricarboxylic acid (TCA) cycle through a meta-cleavage pathway .

属性

IUPAC Name |

dioctyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMXQFQTCJMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066138 | |

| Record name | Propanedioic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16958-88-6 | |

| Record name | 1,3-Dioctyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Dioctyl malonate synthesis using the method described in the paper?

A: The research focuses on a greener approach to synthesizing Dioctyl malonate. The traditional methods for producing esters often involve harsh conditions or environmentally harmful catalysts. This research highlights the use of a 12-Tungstosilicic acid anchored to MCM-41 catalyst [], which demonstrates high activity in esterification reactions, including the production of Dioctyl malonate. This method offers a potentially more environmentally friendly and sustainable alternative for producing this valuable diester.

Q2: Could you elaborate on the catalytic properties of the synthesized material in relation to Dioctyl malonate production?

A: The paper showcases the efficiency of the 12-Tungstosilicic acid anchored to MCM-41 catalyst in esterification reactions []. The researchers investigated the influence of various reaction parameters like catalyst concentration, acid/alcohol molar ratio, and reaction time on the yield of Dioctyl malonate. The results indicate that this catalyst exhibits high activity, leading to high yields of Dioctyl malonate, showcasing its potential for industrial applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。